molecular formula C19H18N2O4 B2506801 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide CAS No. 2034226-81-6

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide

Cat. No.: B2506801
CAS No.: 2034226-81-6
M. Wt: 338.363
InChI Key: PWZYJACVYNMKCJ-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide is a complex organic compound that features a benzamide core substituted with a furan and pyridine moiety

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of antidepressant molecules . Therefore, it’s possible that this compound may interact with targets involved in mood regulation, such as serotonin or norepinephrine receptors.

Mode of Action

Given its potential role in the synthesis of antidepressants , it might work by modulating the activity of neurotransmitters in the brain, such as serotonin or norepinephrine. This could be achieved by inhibiting their reuptake or breakdown, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission.

Biochemical Pathways

If it acts as an antidepressant, it could influence the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways . These pathways are crucial for mood regulation and are often targeted by antidepressant drugs.

Result of Action

If it functions as an antidepressant, it could potentially alleviate symptoms of depression by enhancing neurotransmission in the monoaminergic system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethoxybenzamide can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols, elevated temperatures.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-16-7-15(8-17(9-16)24-2)19(22)21-11-13-3-4-18(20-10-13)14-5-6-25-12-14/h3-10,12H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZYJACVYNMKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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